molecular formula C10H10N2 B12420460 Naphthalene-1,5-diamine-15N2

Naphthalene-1,5-diamine-15N2

Cat. No.: B12420460
M. Wt: 160.19 g/mol
InChI Key: KQSABULTKYLFEV-ALQHTKJJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphthalene-1,5-diamine-15N2 is a compound where the nitrogen atoms in the naphthalene-1,5-diamine structure are isotopically labeled with nitrogen-15. This labeling is often used in scientific research to trace and study the behavior of the compound in various chemical and biological processes. Naphthalene-1,5-diamine itself is an organic compound with the formula C10H8(NH2)2, and it is one of several diaminonaphthalenes. The compound is a colorless solid that darkens upon exposure to air due to oxidation .

Preparation Methods

The preparation of naphthalene-1,5-diamine-15N2 involves several steps:

For industrial production, these steps are typically carried out under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to facilitate each step of the synthesis.

Chemical Reactions Analysis

Naphthalene-1,5-diamine-15N2 undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and various isocyanates for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of naphthalene-1,5-diamine-15N2 involves its interaction with molecular targets such as enzymes and receptors. For example, its derivatives have been shown to bind to DNA gyrase, an enzyme involved in DNA replication, thereby exhibiting antimicrobial activity . The isotopic labeling with nitrogen-15 does not significantly alter the chemical behavior of the compound but allows for precise tracking in various studies.

Comparison with Similar Compounds

Naphthalene-1,5-diamine-15N2 can be compared with other diaminonaphthalenes, such as:

    Naphthalene-1,8-diamine: Another diaminonaphthalene isomer with different substitution patterns, leading to distinct chemical properties and reactivity.

    Naphthalene-2,6-diamine: This compound has amino groups at different positions on the naphthalene ring, affecting its chemical behavior and applications.

The uniqueness of this compound lies in its isotopic labeling, which provides a valuable tool for research applications, particularly in tracing and studying complex chemical and biological processes.

Properties

Molecular Formula

C10H10N2

Molecular Weight

160.19 g/mol

IUPAC Name

naphthalene-1,5-di(15N2)amine

InChI

InChI=1S/C10H10N2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1-6H,11-12H2/i11+1,12+1

InChI Key

KQSABULTKYLFEV-ALQHTKJJSA-N

Isomeric SMILES

C1=CC2=C(C=CC=C2[15NH2])C(=C1)[15NH2]

Canonical SMILES

C1=CC2=C(C=CC=C2N)C(=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.